molecular formula C19H15FN4 B14997142 N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997142
M. Wt: 318.3 g/mol
InChI Key: VZMJFGUGCKWAHA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods

Industrial production methods for this compound often utilize solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact. These methods involve the use of high temperatures and specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Conditions often involve specific temperatures, pressures, and solvents to optimize reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its fluorophenyl and pyridinyl groups contribute to its high potency and selectivity in various applications .

Properties

Molecular Formula

C19H15FN4

Molecular Weight

318.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15FN4/c1-13-5-10-17-23-18(16-4-2-3-11-21-16)19(24(17)12-13)22-15-8-6-14(20)7-9-15/h2-12,22H,1H3

InChI Key

VZMJFGUGCKWAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=CC=N4)C=C1

Origin of Product

United States

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